rac-(2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid, trans
Description
rac-(2R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid, trans is a chiral, racemic compound featuring a six-membered oxane (tetrahydropyran) ring with stereochemical specificity (2R,4R). The molecule contains two critical functional groups:
- An Fmoc-protected amino group at the 4-position, providing stability during solid-phase peptide synthesis (SPPS).
- A carboxylic acid at the 2-position, enabling conjugation with amines or alcohols in peptide bond formation.
The trans configuration ensures spatial separation of these groups, influencing conformational rigidity and intermolecular interactions. Its molecular formula is C21H21NO5 (molecular weight: 367.4 g/mol), as inferred from structurally related compounds .
Properties
CAS No. |
2138419-65-3 |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-11-13(9-10-26-19)22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19-/m0/s1 |
InChI Key |
MOZVISJUHXQTEO-DJJJIMSYSA-N |
Isomeric SMILES |
C1CO[C@@H](C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1COC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid, trans, is a synthetic derivative characterized by its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : (2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid
- Molecular Formula : C21H21NO5
- Molecular Weight : 365.40 g/mol
- CAS Number : 2138419-65-3
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is theorized that the fluorenylmethoxycarbonyl (Fmoc) group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Protein Interactions : By affecting protein-protein interactions, it may influence signaling pathways critical for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
In Vitro Studies
-
Cell Viability Assays : Studies using various cancer cell lines have shown that the compound exhibits cytotoxic effects at concentrations above 10 µM. The IC50 values vary depending on the cell type, indicating selective toxicity.
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25 - Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased Annexin V staining in HeLa cells, suggesting that it induces apoptosis through a mitochondrial pathway.
In Vivo Studies
Research involving animal models has demonstrated that administration of the compound can lead to significant tumor regression in xenograft models. The exact mechanism remains under investigation but may involve both direct cytotoxicity and immune modulation.
Case Study 1: Anticancer Activity
A study published in Cancer Research investigated the effects of rac-(2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid on breast cancer models. The results indicated a marked reduction in tumor size and weight compared to control groups, supporting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity that warrants further exploration.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s oxane ring is synthesized via stereoselective cyclization, whereas pyrrolidine derivatives require orthogonal protection strategies .
- Stability : The oxane ether linkage confers greater hydrolytic stability compared to ester-containing analogues (e.g., allyloxycarbonyl derivatives) .
- Biological Relevance: Trans-configuration Fmoc-amino acids improve peptide helicity and resistance to proteolysis compared to cis isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
